Cas no 512-72-1 (Ajugose)

Ajugose structure
Ajugose structure
Product name:Ajugose
CAS No:512-72-1
MF:C36H62O31
MW:990.8589
CID:1571300
PubChem ID:441421

Ajugose Chemical and Physical Properties

Names and Identifiers

    • beta-D-fructofuranosyl alpha-D-galactopyranosyl-(1->6)-alpha-D-galactopyranosyl-(1->6)-alpha-D-galactopyranosyl-(1->6)-alpha-D-galactopyranosyl-(1->6)-alpha-D-glucopyranoside
    • beta-D-fructofuranosyl alpha-D-galactopyranosyl-(1->6)-alpha-D-galactopyranosyl-(1->6)-alpha-D-galactopyranosyl-(1->6)-alpha-
    • Ajugose
    • C08238
    • (2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3R,4S,5R,6S)-6-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
    • alpha-Galactosyl-(1-6)-alpha-galactosyl-(1-6)-alpha-galactosyl-(1-6)-alpha-galactosyl-(1-6)-alpha-glucosyl-(1-2)-beta-f
    • AC1L9B4V
    • Q9142974
    • alpha-Galactosyl-(1-6)-alpha-galactosyl-(1-6)-alpha-galactosyl-(1-6)-alpha-galactosyl-(1-6)-alpha-glucosyl-(1-2)-beta-fructose
    • beta-D-Galp-(1->6)-beta-D-Galp-(1->6)-beta-D-Galp-(1->6)-beta-D-Galp-(1->6)-alpha-D-Glcp-(1<->2)-beta-D-Fruf
    • 512-72-1
    • CPD-8066
    • alpha-D-Galp-(1->6)-alpha-D-Galp-(1->6)-alpha-D-Galp-(1-6)-alpha-D-Galp-(1->6)-alpha-D-Glcp-(1->2)-beta-D-Fruf
    • D-AJUGOSE
    • HY-N12154
    • CS-0892541
    • CHEBI:28554
    • E89021
    • alpha-D-Glucopyranoside, beta-D-fructofuranosyl O-alpha-D-galactopyranosyl-(1-->6)-O-alpha-D-galactopyranosyl-(1-->6)-O-alpha-D-galactopyranosyl-(1-->6)-O-alpha-D-galactopyranosyl-(1-->6)-
    • DA-50285
    • Inchi: 1S/C36H62O31/c37-1-8-14(40)20(46)25(51)31(61-8)57-3-10-15(41)21(47)26(52)32(62-10)58-4-11-16(42)22(48)27(53)33(63-11)59-5-12-17(43)23(49)28(54)34(64-12)60-6-13-18(44)24(50)29(55)35(65-13)67-36(7-39)30(56)19(45)9(2-38)66-36/h8-35,37-56H,1-7H2/t8-,9-,10-,11-,12-,13-,14+,15+,16+,17+,18-,19-,20+,21+,22+,23+,24+,25-,26-,27-,28-,29-,30+,31+,32+,33+,34+,35-,36+/m1/s1
    • InChI Key: NCIHJQNXRKJRMJ-HKJJPIHFSA-N
    • SMILES: O([C@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[C@]2([H])[C@@]([H])([C@]([H])([C@]([H])([C@@]([H])(C([H])([H])O[C@]3([H])[C@@]([H])([C@]([H])([C@]([H])([C@@]([H])(C([H])([H])O[C@]4([H])[C@@]([H])([C@]([H])([C@]([H])([C@@]([H])(C([H])([H])O[C@]5([H])[C@@]([H])([C@]([H])([C@]([H])([C@@]([H])(C([H])([H])O[H])O5)O[H])O[H])O[H])O4)O[H])O[H])O[H])O3)O[H])O[H])O[H])O2)O[H])O[H])O[H])O1)O[H])O[H])O[H])[C@@]1(C([H])([H])O[H])[C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H]

Computed Properties

  • Exact Mass: 990.32750517 g/mol
  • Monoisotopic Mass: 990.32750517 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 20
  • Hydrogen Bond Acceptor Count: 31
  • Heavy Atom Count: 67
  • Rotatable Bond Count: 17
  • Complexity: 1530
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 29
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -12.3
  • Topological Polar Surface Area: 506
  • Molecular Weight: 990.9

Ajugose Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chengdu Biopurify Phytochemicals Ltd
BP4955-5mg
Ajugose
512-72-1 98%
5mg
$630 2023-09-19

Ajugose Related Literature

Recommend Articles

Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.